2-Chloro-6-methyl-N-(piperidin-4-yl)pyrimidin-4-amine is a chemical compound with significant relevance in medicinal chemistry and pharmacological research. Its molecular formula is and it has a molecular weight of approximately 224.69 g/mol. This compound is classified as a pyrimidine derivative, which is a crucial structure in various biological molecules, including nucleotides and nucleic acids. The presence of the piperidine moiety enhances its potential as a pharmacophore, making it a candidate for drug development.
The synthesis of 2-chloro-6-methyl-N-(piperidin-4-yl)pyrimidin-4-amine can be approached through several methods:
The molecular structure of 2-chloro-6-methyl-N-(piperidin-4-yl)pyrimidin-4-amine can be described using various structural representations:
CC1=NC(=NC(=C1Cl)N)C(C2CCCCC2)N
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 224.69 g/mol |
InChI Key | CRJQXLOMFQRQSP-UHFFFAOYSA-N |
2-Chloro-6-methyl-N-(piperidin-4-yl)pyrimidin-4-amine can participate in various chemical reactions:
The reactivity profile suggests that this compound could serve as an intermediate in the synthesis of more complex pharmaceuticals, particularly those targeting kinase pathways.
The mechanism of action for compounds like 2-chloro-6-methyl-N-(piperidin-4-yl)pyrimidin-4-amine typically involves:
Property | Value |
---|---|
Appearance | Solid |
Melting Point | Not specified |
Boiling Point | Not specified |
Property | Value |
---|---|
Solubility | Soluble in DMSO |
Stability | Stable under normal conditions |
These properties suggest that the compound is suitable for laboratory handling and experimentation.
2-Chloro-6-methyl-N-(piperidin-4-yl)pyrimidin-4-amine has several scientific applications:
CAS No.: 26543-10-2
CAS No.: 107419-07-8
CAS No.: 54986-75-3
CAS No.:
CAS No.: 93980-74-6
CAS No.: 52906-84-0